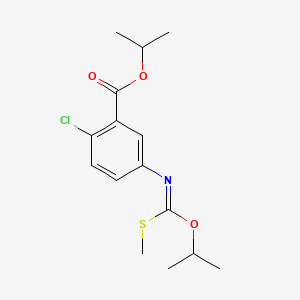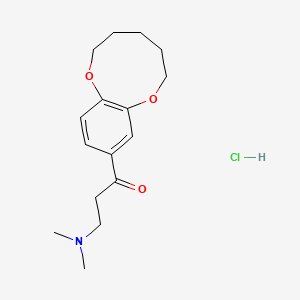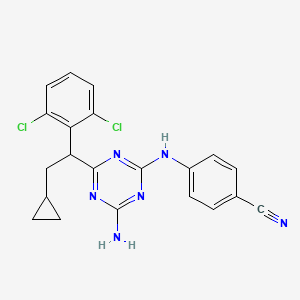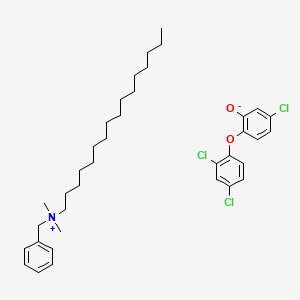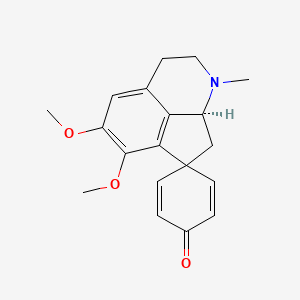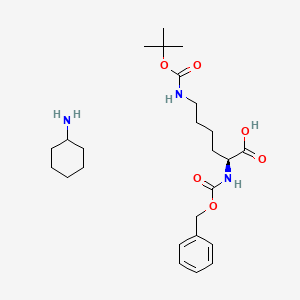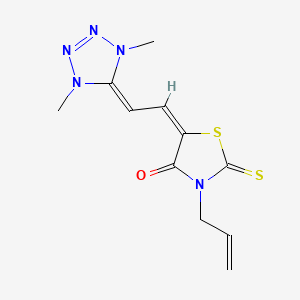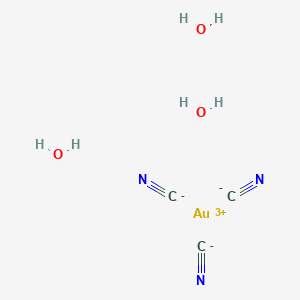
Gold tricyanide trihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gold tricyanide trihydrate is a chemical compound with the molecular formula Au(CN)3·3H2O . It is known for its unique properties and applications in various fields, including chemistry, biology, and industry. The compound consists of gold ions coordinated with cyanide ligands and water molecules, forming a crystalline structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Gold tricyanide trihydrate can be synthesized through the reaction of gold(III) chloride with potassium cyanide in an aqueous solution. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction is as follows: [ \text{AuCl}_3 + 3 \text{KCN} \rightarrow \text{Au(CN)}_3 + 3 \text{KCl} ] The resulting gold tricyanide is then hydrated to form the trihydrate compound.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, concentration, and pH, to ensure high yield and purity of the product. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Gold tricyanide trihydrate undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form gold nanoparticles or other gold-containing species. Common reducing agents include sodium borohydride and hydrazine.
Substitution: Cyanide ligands can be substituted with other ligands, such as halides or phosphines, under appropriate conditions.
Common Reagents and Conditions:
Reducing Agents: Sodium borohydride, hydrazine.
Substitution Reagents: Halides (e.g., chloride, bromide), phosphines.
Major Products Formed:
Gold Nanoparticles: Formed through reduction reactions.
Gold Complexes: Formed through substitution reactions with various ligands
Applications De Recherche Scientifique
Gold tricyanide trihydrate has numerous applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of gold nanoparticles, which have applications in catalysis, sensing, and imaging.
Biology: Employed in the preparation of gold-based probes for biological imaging and diagnostics.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of electronic components and materials with unique optical properties .
Mécanisme D'action
The mechanism of action of gold tricyanide trihydrate involves its interaction with biological molecules and cellular pathways. The compound can inhibit specific enzymes and proteins, leading to various biological effects. For example, this compound has been shown to modulate the activity of antioxidant systems and inflammatory pathways, contributing to its potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Gold tricyanide trihydrate can be compared with other gold compounds, such as:
Gold(III) chloride (AuCl3): Used in similar applications but differs in its coordination chemistry and reactivity.
Gold(III) chloride trihydrate (HAuCl4·3H2O): Another gold compound with distinct properties and uses in catalysis and material science.
Uniqueness: this compound is unique due to its specific coordination with cyanide ligands and its ability to form stable complexes. This makes it particularly useful in applications requiring precise control over gold’s chemical environment .
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique properties and reactivity make it a valuable tool for researchers and industries alike. Understanding its preparation, reactions, and mechanisms of action can further enhance its utilization and development in future technologies.
Propriétés
Numéro CAS |
6227-61-8 |
|---|---|
Formule moléculaire |
C3H6AuN3O3 |
Poids moléculaire |
329.06 g/mol |
Nom IUPAC |
gold(3+);tricyanide;trihydrate |
InChI |
InChI=1S/3CN.Au.3H2O/c3*1-2;;;;/h;;;;3*1H2/q3*-1;+3;;; |
Clé InChI |
XOENUCIDDSKBFJ-UHFFFAOYSA-N |
SMILES canonique |
[C-]#N.[C-]#N.[C-]#N.O.O.O.[Au+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


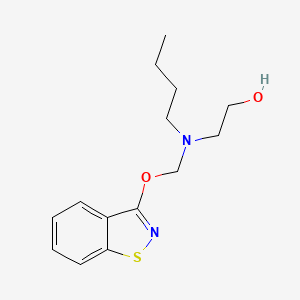
![3-[(4aR,11aS)-1,3,4,4a,5,6,11,11a-octahydropyrido[4,3-b]carbazol-2-yl]-N,N-dimethylpropan-1-amine;(E)-but-2-enedioic acid](/img/structure/B12703965.png)
